REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH:13]=[C:12]([C:15]3[C:20]([O:21][CH3:22])=[CH:19][C:18]([O:23][CH3:24])=[CH:17][C:16]=3[O:25][CH3:26])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[BH4-].[Na+].B(F)(F)F.C1C[O:36]CC1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:10][CH2:11][CH:12]([C:15]3[C:20]([O:21][CH3:22])=[CH:19][C:18]([O:23][CH3:24])=[CH:17][C:16]=3[O:25][CH3:26])[CH:13]([OH:36])[CH2:14]2)=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
Compound
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N1CCC(=CC1)C1=C(C=C(C=C1OC)OC)OC
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 50-55° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess diborane was destroyed by the addition of water
|
Type
|
ADDITION
|
Details
|
Conc. HCl (15 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to room temperature The resulting mixture
|
Type
|
ADDITION
|
Details
|
30% H2O2 (9 mL) was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 50-55° C. for 1 h
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1CC(C(CC1)C1=C(C=C(C=C1OC)OC)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |